Oleth-3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C24H48O4 |

|---|---|

Molekulargewicht |

400.6 g/mol |

IUPAC-Name |

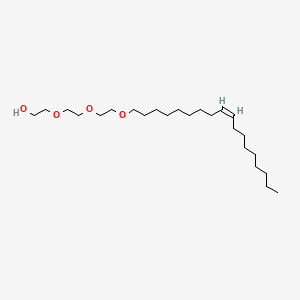

2-[2-[2-[(Z)-octadec-9-enoxy]ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C24H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-26-21-23-28-24-22-27-20-18-25/h9-10,25H,2-8,11-24H2,1H3/b10-9- |

InChI-Schlüssel |

KGULFLCOPRYBEV-KTKRTIGZSA-N |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCCOCCOCCOCCO |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCCOCCOCCOCCO |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Oleth-3 for Researchers and Drug Development Professionals

An Introduction to Oleth-3: A Nonionic Surfactant with Diverse Applications

This compound is a nonionic surfactant belonging to the family of polyethylene glycol (PEG) ethers of oleyl alcohol.[1][2] It is synthesized through the ethoxylation of oleyl alcohol, a process that involves the reaction of oleyl alcohol with ethylene oxide.[2] The "3" in its name signifies the average number of repeating ethylene oxide units in the hydrophilic portion of the molecule. This structure imparts amphiphilic properties to this compound, with a lipophilic oleyl tail and a hydrophilic polyoxyethylene head, making it an effective emulsifier and solubilizing agent.[2] Its primary function in various formulations is to facilitate the mixing of immiscible substances, such as oil and water, by reducing interfacial tension.[2]

Chemical Structure and Properties

The chemical identity and key properties of this compound are summarized below, providing a foundational understanding for its application in research and development.

Chemical Identity

| Property | Value |

| Chemical Name | Polyoxyethylene (3) Oleyl Ether |

| INCI Name | This compound |

| IUPAC Name | 2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethanol |

| CAS Number | 9004-98-2 (generic), 5274-66-8 |

| Molecular Formula | C24H48O4 |

| Average Molecular Weight | Approximately 400.64 g/mol |

Physicochemical Properties

A comprehensive summary of the physical and chemical properties of this compound is presented in the following table. These parameters are critical for formulation development, ensuring compatibility and stability.

| Property | Value | References |

| Appearance | Clear or cloudy, straw to pale yellow liquid at room temperature. | [3] |

| Odor | Faint, characteristic odor. | [3] |

| Solubility | Low water solubility; soluble in mineral oils and rapeseed oil methyl esters. | [3] |

| Solidification Point | Approximately 0 °C | [1][3] |

| Density | Approximately 0.907 g/mL at 20 °C | [1][3] |

| pH (1% aqueous solution) | 5.5 - 8.5 | [1][3] |

| HLB Value | Approximately 6.6 - 7.1 | [4] |

| Stability | Stable in oxidizing and reducing environments and in the presence of hard water. | [3] |

Synthesis and Manufacturing

The industrial synthesis of this compound is achieved through the ethoxylation of oleyl alcohol. This reaction is typically catalyzed and involves the ring-opening polymerization of ethylene oxide onto the hydroxyl group of the oleyl alcohol. The average number of ethylene oxide units added can be controlled by the reaction stoichiometry.

A generalized workflow for the synthesis of this compound is depicted below:

Caption: A simplified diagram illustrating the key stages in the synthesis of this compound from oleyl alcohol and ethylene oxide.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are proprietary to manufacturers, general methodologies applicable to fatty alcohol ethoxylates can be adapted.

Synthesis of this compound (General Laboratory Scale Procedure)

-

Reactor Setup: A dry, inert gas-purged glass reactor equipped with a mechanical stirrer, thermometer, gas inlet, and a reflux condenser is charged with a known amount of oleyl alcohol and a catalytic amount of a base, such as potassium hydroxide.

-

Initiation: The mixture is heated to a specified reaction temperature (typically 120-180 °C) under a continuous inert gas flow.

-

Ethoxylation: A pre-weighed amount of liquid ethylene oxide is slowly introduced into the reactor below the liquid surface. The reaction is exothermic and the addition rate should be controlled to maintain the desired temperature.

-

Digestion: After the addition of ethylene oxide is complete, the reaction mixture is stirred at the reaction temperature for a period to ensure complete reaction.

-

Neutralization and Purification: The reaction mixture is cooled and the catalyst is neutralized with an acid (e.g., acetic acid or phosphoric acid). The resulting salt is then removed by filtration. The final product may be further purified by vacuum stripping to remove any unreacted starting materials and low molecular weight byproducts.

Analytical Characterization

The quality and composition of this compound can be assessed using various analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify the distribution of ethylene oxide oligomers and any residual unreacted oleyl alcohol. Derivatization may be necessary to improve the volatility of the compounds.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with an evaporative light scattering detector (ELSD) or a mass spectrometer can separate the different ethoxomer chains.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the chemical structure, determining the average degree of ethoxylation, and identifying impurities.

Applications in Research and Drug Development

While primarily used in the cosmetic and personal care industries, the properties of this compound and other nonionic surfactants present opportunities in pharmaceutical research and drug development.

Emulsifier and Solubilizer in Formulations

This compound's ability to form stable emulsions and solubilize poorly water-soluble active pharmaceutical ingredients (APIs) is a key area of interest.[2] It can be incorporated into topical, oral, and parenteral formulations to improve drug delivery and bioavailability.

Penetration Enhancer for Transdermal Drug Delivery

Nonionic surfactants, including those structurally similar to this compound, have been shown to act as penetration enhancers in transdermal drug delivery systems.[5] They can interact with the stratum corneum, the outermost layer of the skin, disrupting its lipid barrier and facilitating the passage of drugs into the deeper layers of the skin and systemic circulation.

The proposed mechanism of action for penetration enhancement is illustrated below:

Caption: A conceptual diagram showing how nonionic surfactants like this compound can enhance drug penetration through the stratum corneum.

Interaction with Cell Membranes

The amphiphilic nature of nonionic surfactants allows them to interact with biological membranes.[3][4] This interaction can range from simple adsorption on the membrane surface to incorporation into the lipid bilayer and, at higher concentrations, membrane solubilization. These interactions are crucial for understanding both the efficacy and potential toxicity of formulations containing this compound. Research in this area could lead to the development of novel drug delivery systems that target specific cell types or enhance intracellular drug delivery.

Safety and Toxicology

This compound is generally considered to have a low order of acute toxicity. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of Oleth ingredients and concluded that they are safe for use in cosmetic products within specified concentration ranges.[6]

Toxicological Profile

| Endpoint | Result | References |

| Skin Irritation | Mild to moderate irritation potential. | [1][6] |

| Eye Irritation | Mild to moderate irritation potential. | [6] |

| Sensitization | Not considered a skin sensitizer. | [6] |

| Reproductive/Developmental Toxicity | Not considered a reproductive or developmental toxicant. | [6] |

It is important to note that as a penetration enhancer, this compound may increase the dermal absorption of other ingredients in a formulation.[6] Additionally, the ethoxylation process can potentially lead to the formation of 1,4-dioxane as a byproduct, which is a known carcinogen. However, manufacturing processes are in place to control and minimize the levels of this impurity in the final product.[1]

Conclusion

This compound is a versatile nonionic surfactant with a well-established role in various industries. For researchers, scientists, and drug development professionals, its emulsifying, solubilizing, and penetration-enhancing properties offer significant potential in the formulation of more effective and stable drug delivery systems. A thorough understanding of its chemical structure, physicochemical properties, and biological interactions is essential for harnessing its full potential while ensuring the safety and efficacy of new pharmaceutical products. Further research into the specific interactions of this compound with biological membranes and its application in targeted drug delivery could unveil new and exciting opportunities in the field of pharmaceutics.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. Interactions of surfactants with lipid membranes | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 4. mdpi.com [mdpi.com]

- 5. Transdermal Drug Delivery Enhancement by Compounds of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shreechem.in [shreechem.in]

An In-depth Technical Guide to the Mechanism of Action of Oleth-3 as a Non-ionic Surfactant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleth-3, the polyoxyethylene ether of oleyl alcohol with an average of three ethylene oxide units, is a non-ionic surfactant widely utilized across the pharmaceutical, cosmetic, and industrial sectors. Its amphiphilic nature, stemming from a hydrophobic oleyl tail and a hydrophilic polyoxyethylene head, allows it to function effectively as an emulsifier, solubilizer, and wetting agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its physicochemical properties, and its role in various applications, with a particular focus on its implications for drug delivery.

Physicochemical Properties of this compound

This compound is chemically known as ethoxylated (Z)-9-octadecen-1-ol.[1] Its molecular structure consists of a long-chain unsaturated fatty alcohol (oleyl alcohol) connected to a short chain of polyethylene glycol. This structure imparts a moderately lipophilic character to the molecule.[1][2] The general physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| INCI Name | This compound | [1] |

| Chemical Name | Polyoxyethylene (3) oleyl ether | [3] |

| CAS Number | 9004-98-2 | [1] |

| Molecular Formula | C₂₄H₄₈O₄ | N/A |

| Molar Mass | approx. 400 g/mol | [1] |

| Physical Form | Clear or cloudy liquid to waxy solid | [2][4] |

| Color | Straw to light yellow | [1] |

| Solubility in Water | Low | [1] |

| Density (at 20 °C) | approx. 0.907 g/mL | [1] |

| Solidification Point | approx. 0 °C | [1] |

| pH (1% aqueous solution) | 5.5 - 8.5 | [1] |

| Hydrophilic-Lipophilic Balance (HLB) | ~7.0 | [2] |

Mechanism of Action as a Non-ionic Surfactant

The primary mechanism of action of this compound as a surfactant is its ability to reduce the surface and interfacial tension between immiscible phases, such as oil and water. This is achieved through the adsorption of this compound molecules at the interface, driven by their amphiphilic nature.

Interfacial Adsorption and Orientation

At an oil-water interface, this compound molecules orient themselves with their lipophilic oleyl tails penetrating the oil phase and their hydrophilic polyoxyethylene heads remaining in the aqueous phase. This orientation is energetically favorable as it minimizes the contact between the hydrophobic tails and water molecules.

Reduction of Interfacial Tension

The accumulation of this compound molecules at the interface disrupts the cohesive forces between the molecules of the same phase, thereby lowering the interfacial tension. This reduction in energy makes the formation of a dispersion of one phase within the other (an emulsion) more thermodynamically stable.

Emulsification

With an HLB value of approximately 7.0, this compound is an effective emulsifier for both water-in-oil (W/O) and oil-in-water (O/W) emulsions, although it is predominantly used for W/O systems.[1][2] The type of emulsion formed can depend on the concentration of this compound and the other components of the formulation. By forming a protective film around the dispersed droplets, this compound prevents their coalescence and maintains the stability of the emulsion.

Oleth3 [label=<

Oleyl Tail (Lipophilic) PEG Head (Hydrophilic)

, shape=none, fontcolor="#202124"];

Oil_Droplet -> i1 [style=invis]; i1 -> Water [style=invis];

Oleth3 -> Oil_Droplet [label="Adsorption", dir=back, color="#202124"]; Oleth3 -> Water [style=invis];

label="Mechanism of this compound at an Oil-Water Interface"; } Caption: this compound orientation at the oil-water interface.

Role in Drug Delivery

In pharmaceutical formulations, particularly topical and transdermal systems, this compound can act as a penetration enhancer, facilitating the delivery of active pharmaceutical ingredients (APIs) through the skin.

Interaction with the Stratum Corneum

The outermost layer of the skin, the stratum corneum (SC), is the primary barrier to drug penetration. It consists of corneocytes embedded in a lipid-rich matrix. The oleyl moiety of this compound, being structurally similar to oleic acid, is believed to be the primary driver of its penetration-enhancing effect. Oleic acid is known to disrupt the highly ordered structure of the intercellular lipids in the stratum corneum, creating more fluid regions and thereby increasing the permeability of the barrier to drug molecules.[5][6]

The hydrophilic polyoxyethylene head of this compound may also contribute to this mechanism by interacting with the polar head groups of the SC lipids and potentially increasing the hydration of the stratum corneum, which can further enhance drug permeation.

Experimental Protocols

The following sections detail the methodologies for characterizing the key properties of this compound as a non-ionic surfactant.

Determination of Hydrophilic-Lipophilic Balance (HLB)

The HLB value of a non-ionic surfactant like this compound can be calculated or determined experimentally.

-

Griffin's Method (Calculation): For polyoxyethylene ethers, the HLB can be estimated using the formula: HLB = E / 5 where E is the weight percentage of the ethylene oxide portion of the molecule.

-

Experimental Determination (Emulsion Stability Method):

-

Prepare a series of emulsions of a standard oil (e.g., mineral oil) in water, using a blend of two emulsifiers with known HLB values, one high and one low (e.g., a high HLB Oleth derivative and a low HLB sorbitan ester). The total emulsifier concentration should be kept constant.

-

Vary the ratio of the two emulsifiers in the blend to create a range of HLB values.

-

Homogenize each emulsion under identical conditions (e.g., using a high-shear mixer at a specific speed and time).

-

Observe the stability of the emulsions over time (e.g., 24 hours) by monitoring for phase separation, creaming, or coalescence.

-

The HLB of the emulsifier blend that produces the most stable emulsion is considered the required HLB of the oil. To determine the HLB of this compound, it can be used as one of the emulsifiers in the blend, and its HLB can be back-calculated.

-

Measurement of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant molecules begin to form micelles in solution. It can be determined by measuring a physical property of the surfactant solution that changes abruptly at the CMC.

-

Surface Tension Method:

-

Prepare a series of aqueous solutions of this compound with increasing concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).[7]

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The plot will typically show a decrease in surface tension with increasing concentration, followed by a plateau. The CMC is the concentration at the intersection of the two linear portions of the curve.

-

Droplet Size Analysis of Emulsions

The effectiveness of an emulsifier is often judged by its ability to create small and uniform droplets, which contributes to emulsion stability.

-

Dynamic Light Scattering (DLS):

-

Prepare an oil-in-water emulsion using this compound as the emulsifier under controlled homogenization conditions.

-

Dilute a sample of the emulsion to an appropriate concentration to avoid multiple scattering effects.

-

Analyze the diluted sample using a DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets.

-

The Stokes-Einstein equation is used by the instrument's software to calculate the hydrodynamic diameter of the droplets and provide a size distribution profile.

-

Conclusion

This compound is a versatile non-ionic surfactant whose mechanism of action is rooted in its amphiphilic molecular structure. Its ability to reduce interfacial tension makes it an effective emulsifier in a variety of systems. In the context of drug delivery, its interaction with the stratum corneum lipids, primarily driven by its oleyl component, positions it as a valuable penetration enhancer for topical and transdermal formulations. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound and similar surfactants, enabling researchers and formulation scientists to optimize its use in their specific applications. Further research into the precise quantitative aspects of this compound's surfactant properties and its specific interactions with biological membranes will continue to expand its utility in advanced drug delivery systems.

References

- 1. This compound - PCC Group Product Portal [products.pcc.eu]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. cosmeticsinfo.org [cosmeticsinfo.org]

- 5. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tegewa.de [tegewa.de]

An In-Depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Oleth-3

Introduction

Oleth-3, the polyethylene glycol ether of oleyl alcohol, is a non-ionic surfactant widely utilized in the cosmetic, pharmaceutical, and industrial sectors.[1][2] Its efficacy in various formulations is largely dictated by its amphipathic nature—a molecular structure comprising both a water-loving (hydrophilic) and an oil-loving (lipophilic) part.[3] The balance between these two opposing affinities is quantified by the Hydrophilic-Lipophilic Balance (HLB) value, a critical parameter for researchers and formulation scientists. This guide provides a detailed technical overview of the HLB value of this compound, its determination, and its implications for product development.

This compound is chemically described as ethoxylated (Z)-9-octadecen-1-ol, with "3" indicating the average number of ethylene oxide units in the hydrophilic chain.[2][3][4] This structural feature is central to its function as an emulsifier, dispersant, and solubilizing agent.[1][4]

The Hydrophilic-Lipophilic Balance (HLB) System

The HLB system, introduced by William C. Griffin in 1949, is an empirical scale from 0 to 20 that quantifies the hydrophilic/lipophilic nature of a surfactant.[5][6] A lower HLB value (typically 1-8) indicates greater lipophilic (oil-soluble) character, making the surfactant suitable for creating water-in-oil (W/O) emulsions. Conversely, a higher HLB value (typically 9-20) signifies a more hydrophilic (water-soluble) nature, ideal for oil-in-water (O/W) emulsions.[6] The HLB value is a cornerstone of formulation science, enabling the selection of appropriate surfactants to achieve stable and effective emulsions.[5]

References

physical and chemical characteristics of Oleth-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleth-3, the polyoxyethylene ether of oleyl alcohol with an average of three ethylene oxide units, is a nonionic surfactant of significant interest across various scientific and industrial domains, including cosmetics, pharmaceuticals, and material science. Its amphiphilic nature, arising from the combination of a lipophilic oleyl alcohol backbone and a hydrophilic polyoxyethylene chain, dictates its functionality as a highly effective emulsifier, solubilizer, and wetting agent. This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its role in emulsion formation.

Physical and Chemical Characteristics

The fundamental properties of this compound are summarized in the tables below, offering a quantitative look at its key characteristics.

General Properties

| Property | Value | Source(s) |

| INCI Name | This compound | [1] |

| Chemical Name | Polyoxyethylene (3) oleyl ether; (Z)-9-Octadecen-1-ol, ethoxylated (3 EO) | [1] |

| CAS Number | 9004-98-2 | [1] |

| Molecular Formula | C24H48O4 (approximate) | |

| Molecular Weight | Approximately 400 g/mol | [1] |

Physicochemical Data

| Property | Value | Temperature | Source(s) |

| Appearance | Clear or cloudy liquid | Room Temperature | [1] |

| Color | Straw to light yellow | [1] | |

| Odor | Faint, characteristic | [1] | |

| Solubility | Low water solubility; Soluble in mineral oils and methyl esters of rapeseed oil. | [1] | |

| HLB Value | 6.6 - 7.1 | ||

| pH (1% aqueous solution) | 5.5 - 8.5 | [1] | |

| Density | Approximately 0.907 g/mL | 20°C | [1] |

| Solidification Point | Approximately 0°C | [1] | |

| Viscosity | Influences the rheological properties of formulations. A specific value is not readily available and is dependent on concentration and temperature. | [1] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Determination of Hydrophilic-Lipophilic Balance (HLB) Value

The HLB value of a nonionic surfactant like this compound can be determined using several methods. Griffin's method is a common theoretical approach, while experimental methods provide more practical values.

Griffin's Method (Theoretical)

For polyoxyethylene ethers of fatty alcohols, the HLB can be calculated using the formula:

HLB = E / 5

Where:

-

E is the weight percentage of ethylene oxide in the molecule.

To determine 'E', the molecular weight of the ethylene oxide portion (3 moles * 44.05 g/mol = 132.15 g/mol ) is divided by the total molecular weight of the this compound molecule (approx. 400 g/mol ) and multiplied by 100.

Experimental "Water Number" Method

A practical determination of the HLB value can be achieved by titrating a solution of the surfactant in a non-polar solvent with water until a persistent turbidity is observed. The amount of water solubilized is then correlated to the HLB value.

Workflow for HLB Determination (Water Number Method)

Caption: Experimental workflow for determining the HLB value of this compound.

Determination of Molar Mass

The average molar mass of ethoxylated compounds like this compound can be determined using techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

Protocol for MALDI-TOF Mass Spectrometry:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or water).

-

Matrix Selection: A suitable matrix compound (e.g., α-cyano-4-hydroxycinnamic acid) is chosen, which co-crystallizes with the analyte and absorbs the laser energy.

-

Spotting: A small volume of the sample-matrix mixture is spotted onto a MALDI target plate and allowed to dry, forming co-crystals.

-

Analysis: The target plate is introduced into the mass spectrometer. A pulsed laser irradiates the sample spot, causing desorption and ionization of the this compound molecules.

-

Time-of-Flight Measurement: The ionized molecules are accelerated in an electric field and travel down a flight tube. The time taken to reach the detector is proportional to their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum shows a distribution of polymer chains with different numbers of ethylene oxide units. The average molar mass is calculated from this distribution.

Determination of Density

The density of liquid this compound can be accurately measured using a pycnometer or a U-tube density meter.

Protocol using a Pycnometer:

-

Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature (20°C), and the weight is recorded. The volume of the pycnometer is calculated.

-

Sample Measurement: The pycnometer is cleaned, dried, and filled with this compound at the same temperature.

-

Weighing: The weight of the pycnometer filled with this compound is recorded.

-

Calculation: The density of this compound is calculated by dividing the mass of the this compound by the calibrated volume of the pycnometer.

Determination of pH

The pH of a 1% aqueous solution of this compound is measured using a calibrated pH meter.

Protocol for pH Measurement:

-

Solution Preparation: A 1% (w/v) solution of this compound in deionized water is prepared.

-

pH Meter Calibration: The pH meter is calibrated using standard buffer solutions of known pH (e.g., pH 4, 7, and 10).

-

Measurement: The calibrated pH electrode is immersed in the 1% this compound solution, and the pH reading is allowed to stabilize before being recorded.

Determination of Viscosity

The viscosity of this compound, or its aqueous solutions, can be determined using a rotational viscometer.[2]

Protocol for Viscosity Measurement:

-

Instrument Setup: A rotational viscometer with a suitable spindle is selected based on the expected viscosity of the sample. The instrument is calibrated according to the manufacturer's instructions.

-

Sample Preparation: The this compound sample is placed in a temperature-controlled sample holder to maintain a constant temperature during the measurement.

-

Measurement: The spindle is immersed in the sample and rotated at a series of controlled speeds. The torque required to rotate the spindle is measured at each speed.

-

Calculation: The viscosity is calculated from the torque, the rotational speed, and the geometry of the spindle. For non-Newtonian fluids, viscosity may vary with the shear rate.

Role in Emulsification

This compound's primary function is as an emulsifier, facilitating the dispersion of two immiscible liquids, such as oil and water, into a stable emulsion. Its amphiphilic structure is key to this process.

The Emulsification Process with this compound

Caption: Logical flow of the emulsification process mediated by this compound.

In an oil-in-water (O/W) emulsion, the lipophilic oleyl tails of the this compound molecules penetrate the oil droplets, while the hydrophilic polyoxyethylene heads remain in the continuous water phase. This arrangement forms a protective layer around the oil droplets, preventing them from coalescing and leading to a stable emulsion. The relatively low HLB of this compound suggests it is particularly effective for creating water-in-oil (W/O) emulsions or as a co-emulsifier in O/W systems.[1]

References

An In-depth Technical Guide to the Solubility of Oleth-3 in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Oleth-3, a nonionic surfactant of significant interest in various scientific and industrial applications. Due to its emulsifying, dispersing, and wetting properties, understanding the solubility of this compound in a range of laboratory solvents is critical for formulation development, chemical synthesis, and purification processes.

Introduction to this compound

This compound is the polyethylene glycol ether of oleyl alcohol, with an average of three ethylene oxide units. Its chemical structure consists of a long, hydrophobic oleyl chain and a short, hydrophilic polyoxyethylene chain. This amphipathic nature governs its solubility behavior and surface activity. The "like dissolves like" principle is fundamental to understanding its solubility in various solvents; the hydrophobic oleyl group favors interaction with non-polar solvents, while the hydrophilic ether linkages have an affinity for more polar environments.

Solubility Profile of this compound

While precise quantitative solubility data for this compound in all common laboratory solvents is not extensively published, a qualitative and semi-quantitative understanding can be derived from technical data sheets and the known properties of its parent compound, oleyl alcohol, and similar alcohol ethoxylates. Oleyl alcohol, the hydrophobic precursor to this compound, is soluble in ethanol, ether, and other non-polar organic solvents.[1] The addition of three ethylene oxide units in this compound introduces some polarity, influencing its solubility profile. Generally, alcohol ethoxylates with a low degree of ethoxylation, such as this compound, are oil-soluble.[2]

The following table summarizes the expected solubility of this compound in a selection of common laboratory solvents. The classifications are based on available data for this compound, oleyl alcohol, and general principles of solubility for nonionic surfactants.

| Solvent | Chemical Formula | Polarity | Expected Solubility of this compound |

| Polar Protic Solvents | |||

| Water | H₂O | High | Low / Insoluble |

| Methanol | CH₃OH | High | Soluble / Miscible |

| Ethanol | C₂H₅OH | High | Soluble / Miscible[1] |

| Polar Aprotic Solvents | |||

| Acetone | C₃H₆O | Medium | Soluble / Miscible |

| Ethyl Acetate | C₄H₈O₂ | Medium | Soluble / Miscible |

| Non-Polar Solvents | |||

| Hexane | C₆H₁₄ | Low | Soluble / Miscible |

| Toluene | C₇H₈ | Low | Soluble / Miscible |

| Chloroform | CHCl₃ | Low | Soluble / Miscible |

Note: "Soluble / Miscible" indicates that this compound is expected to dissolve readily in the solvent at various concentrations, forming a homogeneous solution.

Experimental Protocol for Semi-Quantitative Solubility Determination

The following protocol outlines a systematic approach to determine the semi-quantitative solubility of a liquid surfactant like this compound in various laboratory solvents. This method relies on visual inspection to classify the solubility at different concentrations.

3.1. Materials

-

This compound

-

Selected laboratory solvents (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Hexane, Toluene, Chloroform)

-

Glass vials or test tubes with caps (e.g., 10 mL capacity)

-

Calibrated pipettes or micropipettes

-

Vortex mixer

-

Safety glasses and appropriate personal protective equipment (PPE)

3.2. Procedure

-

Preparation of Solvent: Dispense a fixed volume (e.g., 5 mL) of the selected solvent into a clean, dry glass vial.

-

Initial Addition of this compound (Low Concentration): Add a small, measured volume of this compound (e.g., 50 µL, corresponding to approximately 1% v/v) to the solvent.

-

Mixing: Cap the vial securely and vortex the mixture for 30-60 seconds to ensure thorough mixing.

-

Visual Observation: Visually inspect the mixture against a well-lit background.

-

Miscible/Soluble: The solution is clear and homogenous, with no visible phase separation, cloudiness, or undissolved droplets.

-

Partially Miscible/Partially Soluble: The solution is cloudy or forms an emulsion, or a portion of the this compound remains undissolved.

-

Immiscible/Insoluble: Two distinct layers are observed, or the this compound is present as a separate phase.

-

-

Incremental Additions (Increasing Concentrations): If the this compound was found to be miscible/soluble at the previous concentration, incrementally add more this compound to the same vial to test higher concentrations (e.g., increase to 5%, 10%, 25%, 50% v/v and so on). After each addition, repeat the mixing and observation steps.

-

Record Observations: Record the solubility classification (miscible/soluble, partially miscible/partially soluble, or immiscible/insoluble) for each concentration of this compound in each solvent.

-

Repeat for All Solvents: Repeat the entire procedure for each of the selected laboratory solvents.

3.3. Data Interpretation

The results of this semi-quantitative analysis will provide a practical understanding of the solubility of this compound across a spectrum of solvent polarities, which is invaluable for selecting appropriate solvent systems for various applications.

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the semi-quantitative determination of this compound solubility.

References

A Comprehensive Technical Guide to the Safe Handling and Disposal of Oleth-3 in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and disposal of Oleth-3, a non-ionic surfactant commonly used in various laboratory applications. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.

Chemical and Physical Properties

This compound is the polyethylene glycol ether of oleyl alcohol, with the "3" indicating the average number of ethylene oxide units in the molecule.[1][2] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Polyoxyethylene (3) Oleyl Ether | [3] |

| CAS Number | 9004-98-2 | [3] |

| Appearance | Clear or cloudy liquid at room temperature | [3] |

| Color | Straw to light yellow | [3] |

| Odor | Faint | [3] |

| Solubility | Low water solubility; soluble in mineral oils and methyl esters of rapeseed oil | [3] |

| Molar Mass | Approximately 400 g/mol | [3] |

| Density | Approximately 0.907 g/mL (at 20 °C) | [3] |

| pH (1% aqueous solution) | 5.5 - 8.5 | [3] |

Toxicological Data

Comprehensive toxicological data for this compound is limited. Much of the safety assessment is based on data from its parent compounds, oleyl alcohol and polyethylene glycol (PEG).[1]

| Parameter | Value | Notes | Reference |

| Acute Oral Toxicity (LD50) | No data available for this compound. | Health injuries are not known or expected under normal use. | [4] |

| Acute Dermal Toxicity (LD50) | No data available for this compound. | [4] | |

| Acute Inhalation Toxicity (LC50) | No data available for this compound. | May cause irritation of the respiratory tract. | [4] |

| Skin Irritation | Mild to moderate skin irritation potential. | [1][3] | |

| Eye Irritation | Mild to moderate eye irritation potential. | Contact with eyes may cause irritation. | [1][3][4] |

| Sensitization | Not considered a sensitizer. | ||

| Carcinogenicity, Mutagenicity, Reproductive Toxicity | Not considered to be reproductive or developmental toxicants. | Low concern for carcinogenicity. | [1][5] |

Environmental Fate

This compound, as a polyethylene glycol ether, is considered to be readily biodegradable and is not expected to persist in the environment.[6] It is unlikely to bioaccumulate in the food chain.[6]

| Parameter | Value | Notes | Reference |

| Biodegradability | Readily biodegradable. | Efficiently removed in wastewater treatment plants. | [6][7] |

| Aquatic Toxicity | Not expected to be toxic to aquatic organisms. | Based on data for polyethylene glycols. | [6] |

| Bioaccumulation Potential | Low. | Does not accumulate in the food chain. | [6] |

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are mild to moderate skin and eye irritation.[1][3] Appropriate personal protective equipment should be worn to mitigate these risks.

| Hazard | Recommended PPE |

| Skin Contact | Chemical-resistant gloves (Nitrile or Neoprene recommended), lab coat. |

| Eye Contact | Safety glasses with side shields or chemical splash goggles. |

| Inhalation | Use in a well-ventilated area. Respiratory protection is generally not required under normal use conditions with adequate ventilation. |

Experimental Protocols

Safe Handling and Storage Protocol

Objective: To outline the standard procedure for the safe handling and storage of this compound in a laboratory setting.

Materials:

-

This compound

-

Appropriate PPE (nitrile gloves, lab coat, safety glasses)

-

Chemical fume hood or well-ventilated area

-

Compatible storage containers (e.g., glass, polyethylene)

-

Spill kit

Procedure:

-

Don appropriate PPE before handling this compound.

-

Work in a well-ventilated area. For procedures that may generate aerosols, use a chemical fume hood.

-

Dispense with care. this compound is a viscous liquid; use appropriate tools such as positive displacement pipettes or wide-bore pipette tips for accurate and safe transfer.[8][9]

-

Avoid contact with skin and eyes. In case of contact, follow the first aid procedures outlined in Section 6.

-

Store in a tightly closed, properly labeled container.

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

-

Inspect containers periodically for any signs of leakage or damage.

Spill Neutralization and Cleanup Protocol

Objective: To provide a step-by-step guide for responding to an this compound spill.

Materials:

-

Spill kit containing:

-

Absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)

-

Personal Protective Equipment (gloves, goggles, lab coat)

-

Waste disposal bags or containers

-

Detergent and water

-

Procedure:

-

Evacuate and restrict access to the spill area.

-

Ensure adequate ventilation.

-

Don appropriate PPE before attempting to clean the spill.

-

Contain the spill using absorbent materials from the spill kit.

-

Absorb the spilled material. Gently apply the absorbent material over the spill, working from the outside in.

-

Collect the absorbed material. Carefully scoop the absorbed material into a designated waste container.

-

Decontaminate the spill area. Clean the area with a detergent and water solution.

-

Dispose of all contaminated materials as hazardous waste, following the disposal protocol in Section 7.

-

Wash hands thoroughly after cleanup is complete.

Emergency Procedures

| Exposure Route | First Aid Measures |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[10] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor for treatment advice.[10] |

Disposal Procedures

This compound waste should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Protocol for Disposal of this compound Waste:

-

Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with this compound.

-

Do not mix this compound waste with other incompatible waste streams.

-

Store the waste container in a designated hazardous waste accumulation area.

-

Arrange for pickup and disposal by a licensed hazardous waste disposal company.

-

Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[10] After rinsing, the container can be disposed of as non-hazardous waste, or recycled, depending on institutional policies.

Visualizations

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Caption: Decision tree for responding to an this compound spill.

Caption: Flowchart for the proper disposal of this compound waste.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. This compound - PCC Group Product Portal [products.pcc.eu]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. ewg.org [ewg.org]

- 6. chemical.kao.com [chemical.kao.com]

- 7. youtube.com [youtube.com]

- 8. myadlm.org [myadlm.org]

- 9. news-medical.net [news-medical.net]

- 10. assets.greenbook.net [assets.greenbook.net]

The Role of Ethylene Oxide Units in Oleth Surfactants: A Technical Guide for Pharmaceutical Development

1.0 Introduction

Surfactants, or surface-active agents, are indispensable components in the formulation of pharmaceutical products.[1] Their amphiphilic nature, possessing both hydrophilic (water-loving) and lipophilic (oil-loving) moieties, allows them to reduce interfacial tension, thereby acting as emulsifiers, solubilizers, wetting agents, and dispersants.[2][3] Among the various classes of surfactants, non-ionic surfactants are frequently employed in pharmaceutical preparations due to their stability and biocompatibility.[4]

Oleth surfactants are a prominent family of non-ionic surfactants belonging to the group of ethoxylated fatty alcohols.[5] They are polyethylene glycol ethers of oleyl alcohol, a monounsaturated fatty alcohol.[6] The defining characteristic of any Oleth surfactant is the length of its polyoxyethylene chain, which is formed by the polymerization of ethylene oxide units. This guide provides an in-depth technical examination of the critical role these ethylene oxide units play in determining the physicochemical properties and functional applications of Oleth surfactants, with a focus on their use in drug development.

2.0 Molecular Structure and Synthesis

The structure of an Oleth surfactant is fundamentally amphiphilic. It consists of a long, hydrophobic hydrocarbon chain derived from oleyl alcohol, and a hydrophilic polyoxyethylene chain.[6] The nomenclature "Oleth-n" directly specifies the average number (n) of repeating ethylene oxide units in this hydrophilic chain. For instance, Oleth-10 contains an average of 10 ethylene oxide units.[7]

The general chemical structure is:

CH₃(CH₂)₇CH=CH(CH₂)₇CH₂(OCH₂CH₂)nOH

dot

Caption: General molecular structure of an Oleth surfactant.

2.1 Synthesis: Ethoxylation Oleth surfactants are synthesized through a process called ethoxylation.[8] This chemical reaction involves the sequential addition of ethylene oxide (EO) molecules to the hydroxyl group of oleyl alcohol. The reaction is typically catalyzed by an acid or a base. The average number of ethylene oxide units incorporated into the final product is controlled by the molar ratio of ethylene oxide to oleyl alcohol in the reaction mixture.[6] It is important to note that ethoxylation results in a polymer distribution, meaning a commercial sample of "Oleth-n" will contain a range of molecules with varying numbers of EO units, centered around the average value 'n'.[6]

dot

Caption: Synthesis of Oleth surfactants via ethoxylation.

3.0 The Pivotal Role of the Ethylene Oxide Chain

The number of ethylene oxide units is the primary structural feature that dictates the functionality of an Oleth surfactant. This is because the polyoxyethylene chain governs the molecule's overall hydrophilicity. By varying the length of this chain, a wide range of properties can be fine-tuned to suit specific applications.

3.1 Hydrophilic-Lipophilic Balance (HLB) The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to quantify the degree to which a surfactant is hydrophilic or lipophilic.[9] For non-ionic surfactants like the Oleth series, the HLB value is directly proportional to the weight percentage of the hydrophilic portion (the polyoxyethylene chain) of the molecule.[9] A higher number of ethylene oxide units results in a larger hydrophilic mass, leading to a higher HLB value.

The HLB value is a critical parameter for formulation scientists as it predicts the surfactant's behavior at an oil-water interface.[10]

-

Low HLB (3-6): Surfactants are more lipophilic and tend to promote the formation of water-in-oil (W/O) emulsions.

-

High HLB (8-16): Surfactants are more hydrophilic and are effective as oil-in-water (O/W) emulsifiers.[9]

-

Very High HLB (16-18): Surfactants function as solubilizers, capable of forming clear microemulsions or micellar solutions.[9]

dot

Caption: Relationship between EO units, HLB, and function.

3.2 Data Presentation: Properties of Common Oleth Surfactants

The properties of Oleth surfactants can be systematically compared by examining how the number of ethylene oxide units affects their molecular weight and calculated HLB. The HLB values below are calculated using Griffin's method: HLB = 20 * (Mh / M), where Mh is the molecular mass of the hydrophilic portion and M is the total molecular mass of the molecule.[9]

| Surfactant Name | Avg. EO Units (n) | Molecular Weight (Hydrophobic) | Molecular Weight (Hydrophilic, Mh) | Total Molecular Weight (M) | Calculated HLB | Primary Function(s) |

| Oleth-2 | 2 | ~268.5 g/mol | ~88.1 g/mol | ~356.6 g/mol | 4.9 | W/O Emulsifier[6] |

| Oleth-5 | 5 | ~268.5 g/mol | ~220.3 g/mol | ~488.8 g/mol | 9.0 | O/W Emulsifier, Wetting Agent[5] |

| Oleth-10 | 10 | ~268.5 g/mol | ~440.5 g/mol | ~709.0 g/mol | 12.4 | O/W Emulsifier, Solubilizer[7] |

| Oleth-20 | 20 | ~268.5 g/mol | ~881.0 g/mol | ~1149.5 g/mol | 15.3 | Detergent, Solubilizer[11] |

4.0 Applications in Pharmaceutical Formulations

The ability to precisely control the HLB by varying the ethylene oxide chain length makes Oleth surfactants highly versatile excipients in drug development.[12]

-

Solubilization of Poorly Soluble Drugs: Many active pharmaceutical ingredients (APIs) exhibit poor water solubility, which limits their bioavailability. Oleth surfactants with high HLB values (e.g., Oleth-10, Oleth-20) can encapsulate hydrophobic drug molecules within the core of micelles, significantly increasing their solubility in aqueous media.[13] This is crucial for developing liquid dosage forms, including parenteral formulations.

-

Emulsion and Microemulsion Systems: Oleth surfactants are key to forming stable emulsions for delivering lipophilic drugs.[1] For an oil-in-water (O/W) emulsion, a hydrophilic surfactant like Oleth-20 is chosen to stabilize the oil droplets within the continuous aqueous phase.[11] These systems are common in topical creams, lotions, and intravenous lipid emulsions.

-

Enhanced Drug Permeation: Surfactants can enhance the transdermal delivery of drugs by interacting with the lipids in the stratum corneum, the skin's primary barrier.[14] This interaction can fluidize the lipid bilayers, increasing the permeability and facilitating drug absorption.

-

Stabilization of Dispersions: In suspensions and other dispersed systems, Oleth surfactants adsorb to the surface of drug particles, preventing their aggregation and settling, thus ensuring dose uniformity and stability.

5.0 Experimental Characterization Protocols

The characterization of Oleth surfactants is essential to ensure their quality and performance in a final formulation. Below are generalized protocols for key experiments.

dot

Caption: General workflow for surfactant characterization.

Protocol 5.1: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of the Oleth surfactant and estimate the average number of ethylene oxide units.

-

Materials: Oleth surfactant sample, deuterated chloroform (CDCl₃) or other suitable deuterated solvent, NMR tubes.

-

Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Methodology:

-

Dissolve a small amount (5-10 mg) of the Oleth surfactant in ~0.7 mL of deuterated solvent directly in an NMR tube.

-

Acquire ¹H-NMR and ¹³C-NMR spectra.

-

For ¹H-NMR, integrate the signal corresponding to the terminal methyl protons of the oleyl chain and the large signal corresponding to the repeating methylene protons of the polyoxyethylene chain.

-

Calculate the average number of EO units (n) by comparing the relative integrations of these characteristic peaks.

-

Analyze the ¹³C-NMR spectrum to confirm the presence of all expected carbon environments.[15]

-

Protocol 5.2: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

-

Objective: To determine the concentration at which the surfactant begins to form micelles in solution, and the minimum surface tension achieved.

-

Materials: Oleth surfactant, high-purity water, volumetric flasks, precision balance.

-

Instrumentation: Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).[16]

-

Methodology:

-

Prepare a stock solution of the surfactant in high-purity water at a concentration well above the expected CMC.

-

Create a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 10⁻⁶ to 10⁻² M).

-

Measure the surface tension of each solution, starting with the most dilute, ensuring the ring/plate is thoroughly cleaned between measurements.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The plot will show two distinct linear regions. The intersection of these two lines corresponds to the CMC. The surface tension value at this point is the γcmc.[17]

-

Protocol 5.3: Emulsion Stability Testing

-

Objective: To assess the ability of an Oleth surfactant to create and maintain a stable emulsion.

-

Materials: Oleth surfactant, pharmaceutical-grade oil (e.g., mineral oil, medium-chain triglycerides), purified water, beakers, high-shear homogenizer.

-

Instrumentation: Microscope, particle size analyzer, centrifuge.

-

Methodology:

-

Prepare the oil and aqueous phases separately. Dissolve the Oleth surfactant in the phase in which it is more soluble (typically the aqueous phase for O/W emulsions).

-

Slowly add the dispersed phase to the continuous phase while mixing with the high-shear homogenizer for a fixed period (e.g., 5 minutes).

-

Evaluate the initial emulsion by microscopy for droplet uniformity and type (O/W or W/O). Measure the initial droplet size distribution using a particle size analyzer.

-

Subject the emulsion to accelerated stability testing, such as centrifugation (e.g., 3000 rpm for 30 minutes) or temperature cycling (e.g., 4°C and 40°C for 48-hour cycles).

-

After stress testing, re-examine the emulsion for any signs of instability, such as creaming, coalescence, or phase separation, and re-measure the particle size. A stable emulsion will show minimal changes.

-

The ethylene oxide units in Oleth surfactants are the fundamental determinant of their physicochemical properties and function. By controlling the length of the polyoxyethylene chain during synthesis, the hydrophilic-lipophilic balance can be precisely modulated. This "tunability" allows for the creation of a spectrum of surfactants, from effective W/O emulsifiers (low EO content) to powerful O/W emulsifiers and solubilizing agents (high EO content). This versatility makes the Oleth series of surfactants invaluable tools for researchers, scientists, and drug development professionals, enabling them to overcome significant formulation challenges such as poor drug solubility and the need for stable, multi-phase delivery systems. A thorough understanding and experimental characterization of these properties are paramount to leveraging their full potential in the development of safe and effective pharmaceutical products.

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Oleth-5 : a magic non-ionic surfactant for hair [sdhshchem.com]

- 6. Oleth-2 | Nonionic Surfactant | High Purity [benchchem.com]

- 7. specialchem.com [specialchem.com]

- 8. shreechem.in [shreechem.in]

- 9. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. specialchem.com [specialchem.com]

- 12. ijpjournal.com [ijpjournal.com]

- 13. Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Synthesis of Hydrophilic Derivative Surfactants From Algae-Derived Unsaponifiable Lipids [frontiersin.org]

- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 17. mdpi.com [mdpi.com]

Oleth-3: A Technical Guide to Biodegradability and Environmental Impact

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oleth-3, a non-ionic surfactant belonging to the alcohol ethoxylate (AE) family, is utilized in various industrial and pharmaceutical applications for its emulsifying and dispersing properties. As with any chemical intended for widespread use, a thorough understanding of its environmental fate and potential ecological impact is paramount. This technical guide provides a comprehensive overview of the biodegradability and ecotoxicity of this compound, drawing upon available data for the broader category of linear alcohol ethoxylates to provide a scientifically robust assessment in the absence of extensive direct testing data for this specific compound.

Linear alcohol ethoxylates, including those structurally similar to this compound, are generally considered to be readily biodegradable, achieving significant mineralization in standard screening tests. The primary mechanism of aerobic biodegradation involves the central fission of the ether linkage between the hydrophobic oleyl chain and the hydrophilic ethoxylate chain, followed by the degradation of the resulting alcohol and polyethylene glycol fragments. While specific quantitative data for this compound is limited, read-across data from similar C16-18 alcohol ethoxylates suggest a high potential for ultimate biodegradation in the environment.

The ecotoxicity of alcohol ethoxylates is influenced by both the alkyl chain length and the degree of ethoxylation. Generally, toxicity to aquatic organisms increases with increasing alkyl chain length and decreases with an increasing number of ethoxylate units. Based on this structure-activity relationship, this compound, with its long C18 chain and short ethoxylate chain, is predicted to exhibit moderate to high toxicity to aquatic organisms. This guide presents available and read-across ecotoxicity data for key aquatic indicator species.

This document adheres to stringent data presentation and visualization requirements to facilitate clear and concise understanding of the complex scientific information.

Biodegradability of this compound

This compound is an ethoxylated oleyl alcohol, a linear unsaturated C18 alcohol. The biodegradability of linear alcohol ethoxylates (LAEs) has been extensively studied, and they are generally found to be readily biodegradable under aerobic conditions.

Aerobic Biodegradation Pathway

The aerobic biodegradation of alcohol ethoxylates proceeds through two primary parallel pathways[1]:

-

Central Fission: This is the predominant pathway, involving the enzymatic cleavage of the ether bond between the alkyl (hydrophobic) and ethoxylate (hydrophilic) moieties. This results in the formation of a fatty alcohol and a polyethylene glycol (PEG) chain. The fatty alcohol is then typically degraded via β-oxidation.

-

Terminal Ethoxylate Chain Shortening: This pathway involves the stepwise removal of ethoxylate units from the hydrophilic end of the molecule.

dot

Caption: Aerobic biodegradation pathway of this compound.

Quantitative Biodegradability Data

Table 1: Read-Across Ready Biodegradability Data for Linear Alcohol Ethoxylates (OECD 301F)

| Test Substance (Analogue to this compound) | Test Guideline | Duration (days) | % Biodegradation | Classification | Reference |

| Linear C12-14 Alcohol Ethoxylate (7-8 EO) | OECD 301 equivalent | 28 | 100% | Readily Biodegradable | [2] |

| Branched C8-rich Alcohol Ethoxylate (4 EO) | OECD 301F | 28 | 91.7% | Readily Biodegradable | |

| Linear C9-18 Alcohol Ethoxylate (5-14 EO) | OECD 301 equivalent | 28 | 64 - 86% | Readily Biodegradable |

Environmental Impact and Ecotoxicity

The environmental impact of this compound is primarily associated with its potential toxicity to aquatic organisms. The ecotoxicity of alcohol ethoxylates is a function of their structure, with toxicity generally increasing with the length of the hydrophobic alkyl chain and decreasing with the length of the hydrophilic ethoxylate chain. Given its C18 alkyl chain and low degree of ethoxylation (3 EO), this compound is expected to be more toxic to aquatic organisms compared to alcohol ethoxylates with shorter alkyl chains or higher degrees of ethoxylation.

Quantitative Ecotoxicity Data

Specific ecotoxicity data for this compound is scarce. Therefore, read-across data from structurally similar alcohol ethoxylates is used to estimate its potential environmental hazard.

Table 2: Read-Across Aquatic Ecotoxicity Data for Linear Alcohol Ethoxylates

| Test Organism | Endpoint | Test Duration | Test Substance (Analogue) | Result (mg/L) | Reference |

| Daphnia magna (Water Flea) | EC50 (Immobilisation) | 48 hours | C12-15 Alcohol Ethoxylate (3 EO) | 0.38 | HERA (2009) |

| Pimephales promelas (Fathead Minnow) | LC50 (Mortality) | 96 hours | C12-15 Alcohol Ethoxylate (3 EO) | 0.87 | HERA (2009) |

| Pseudokirchneriella subcapitata (Green Algae) | EC50 (Growth Inhibition) | 72 hours | C12-15 Alcohol Ethoxylate (3 EO) | 0.61 | HERA (2009) |

Note: The HERA (2009) report on Alcohol Ethoxylates provides a comprehensive summary of ecotoxicity data for a range of alcohol ethoxylates, which serves as a key source for read-across assessment.

Experimental Protocols

OECD 301F: Manometric Respirometry Test

The OECD 301F test is a standard method for assessing the ready biodegradability of chemical substances in an aerobic aqueous medium.[4] The principle of the test is to measure the oxygen consumed by a microbial inoculum to biodegrade the test substance over a 28-day period.

Key Parameters:

-

Test Substance Concentration: Typically 100 mg/L, providing a theoretical oxygen demand (ThOD) of at least 50-100 mg/L.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant, at a final concentration of approximately 30 mg/L suspended solids.

-

Temperature: 20 ± 1 °C.

-

Duration: 28 days.

-

Pass Level for Ready Biodegradability: ≥ 60% of the ThOD is consumed within a 10-day window, which must occur within the 28-day test period.

dot

Caption: Experimental workflow for the OECD 301F test.

Regulatory Information

This compound is subject to chemical regulations in major economic regions. In the European Union, substances manufactured or imported in quantities of one tonne or more per year must be registered under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). The ECHA (European Chemicals Agency) database provides information on the registration status and any harmonized classifications of substances. As part of the broader category of alcohol ethoxylates, the environmental properties of this compound are considered within this framework. In the United States, the Environmental Protection Agency (EPA) assesses the environmental risk of new and existing chemicals under the Toxic Substances Control Act (TSCA).

Conclusion

Based on the available scientific literature and read-across data from structurally similar alcohol ethoxylates, this compound is expected to be readily biodegradable under aerobic environmental conditions. The primary degradation pathway involves the cleavage of the ether bond, leading to the formation of oleyl alcohol and a short polyethylene glycol chain, both of which are further mineralized.

From an ecotoxicological perspective, the structure of this compound (long alkyl chain, short ethoxylate chain) suggests a moderate to high potential for toxicity to aquatic organisms. Therefore, while the substance is not expected to persist in the environment, its release into aquatic ecosystems should be carefully managed to avoid adverse effects. Further direct testing on this compound would be beneficial to refine the environmental risk assessment for this specific compound.

This technical guide provides a foundational understanding of the biodegradability and environmental impact of this compound for professionals in research, development, and regulatory affairs. It is recommended to consult the latest regulatory guidance and databases for the most current information.

References

- 1. benchchem.com [benchchem.com]

- 2. santos.com [santos.com]

- 3. Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9: a pilot study for metabolic stability, metabolic pathway, and metabolites identification in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]

- 4. exxonmobilchemical.com [exxonmobilchemical.com]

Methodological & Application

Application Notes and Protocols for Membrane Protein Extraction Using Oleth-3

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oleth-3 as a Non-Ionic Detergent

Membrane proteins are crucial targets for drug development and biochemical research, yet their extraction and purification present significant challenges due to their hydrophobic nature embedded within the lipid bilayer.[1][2] The selection of an appropriate detergent is a critical step to successfully solubilize these proteins while maintaining their structural integrity and biological activity.[3] this compound, a non-ionic detergent, offers a mild and effective option for the solubilization of membrane proteins.[4]

Non-ionic detergents, like this compound, possess a neutral charge, which makes them less disruptive to the native conformation of proteins compared to their ionic counterparts.[5][6] They primarily disrupt lipid-lipid and lipid-protein interactions, leaving protein-protein interactions largely intact, which is advantageous for studying protein complexes.[6] this compound, specifically, is an ethoxylated fatty alcohol that can effectively form micelles to encapsulate membrane proteins, transitioning them from a hydrophobic membrane environment to an aqueous solution.[7]

Properties of this compound

A comprehensive understanding of the physicochemical properties of a detergent is essential for optimizing extraction protocols. Key parameters include the Critical Micelle Concentration (CMC), which is the concentration at which detergent monomers begin to form micelles.[8][9] Operating above the CMC is necessary for effective solubilization.[10]

| Property | Value/Description | Reference |

| INCI Name | This compound | [11] |

| Chemical Name | (Z)-9-Octadecen-1-ol, ethoxylated | [12] |

| CAS Number | 9004-98-2 | [12] |

| Type | Non-ionic Surfactant | [7] |

| Molar Mass | approx. 400 g/mol | [12] |

| Appearance | Clear or cloudy liquid at room temperature | [12] |

| Solubility | Low water solubility; miscible with selected base oils | [12] |

| pH (1% aq. solution) | 5.5 - 8.5 | [12] |

| HLB Value | 7.0 | [7] |

Applications in Membrane Proteomics

This compound and other mild non-ionic detergents are particularly valuable in studies focusing on:

-

Lipid Rafts: These specialized membrane microdomains are enriched in cholesterol and sphingolipids and are often resistant to solubilization by mild non-ionic detergents at low temperatures.[13][14][15] This property allows for the isolation of detergent-resistant membranes (DRMs), which are believed to be enriched in lipid raft components.[14][15]

-

Functional Proteomics: By preserving the native structure and function of membrane proteins, this compound is suitable for downstream applications that require active proteins, such as enzyme assays and ligand binding studies.[4]

-

Structural Biology: Maintaining the protein's conformational integrity is paramount for structural determination techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography.[2][4]

Experimental Protocols

The following protocols provide a general framework for the extraction of membrane proteins using this compound. Optimization will be required depending on the specific cell type, protein of interest, and downstream applications.[3]

Protocol 1: General Membrane Protein Extraction from Cultured Cells

This protocol outlines the basic steps for solubilizing total membrane proteins from a cell pellet.

Materials:

-

Cell Pellet

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

-

Solubilization Buffer: Lysis Buffer containing 1-2% (w/v) this compound

-

Benchtop centrifuge

-

Ultracentrifuge

-

Sonicator (optional)

Procedure:

-

Cell Harvesting: Harvest cultured cells and wash the pellet twice with ice-cold PBS, centrifuging at 500 x g for 5 minutes at 4°C after each wash.[1]

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Disrupt the cells by sonication on ice (e.g., three 15-second pulses with 30-second intervals) or by using a mechanical homogenizer.[1][16]

-

Removal of Debris: Centrifuge the lysate at 700-1,000 x g for 10 minutes at 4°C to pellet intact cells, nuclei, and other large debris.[1]

-

Membrane Fraction Isolation: Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total membrane fraction.[1]

-

Solubilization: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in ice-cold Solubilization Buffer. The optimal concentration of this compound may need to be determined empirically, typically starting in the range of 0.5-2.0%.

-

Incubation: Incubate the suspension on a rotator for 1-2 hours at 4°C to allow for complete solubilization of membrane proteins.

-

Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

-

Collection: The supernatant now contains the solubilized membrane proteins. Proceed with downstream applications or store at -80°C.

Protocol 2: Isolation of Detergent-Resistant Membranes (DRMs) for Lipid Raft Analysis

This protocol is adapted for the enrichment of proteins from lipid raft-like domains.

Materials:

-

Same as Protocol 1, with the following modification:

-

DRM Solubilization Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound, Protease Inhibitor Cocktail

-

Sucrose Solutions: 40%, 30%, and 5% (w/v) in Lysis Buffer

Procedure:

-

Cell Lysis and Membrane Isolation: Follow steps 1-4 from Protocol 1.

-

DRM Solubilization: Resuspend the membrane pellet in 1 mL of ice-cold DRM Solubilization Buffer. Incubate on ice for 30 minutes.

-

Sucrose Gradient Preparation: In an ultracentrifuge tube, carefully layer the sucrose solutions, starting with 1 mL of 40% sucrose at the bottom, followed by 2 mL of 30% sucrose, and finally 1 mL of 5% sucrose.

-

Sample Loading: Mix the solubilized membrane sample with 1 mL of 40% sucrose solution to achieve a final sucrose concentration of approximately 20%. Carefully layer this mixture at the bottom of the prepared sucrose gradient.

-

Ultracentrifugation: Centrifuge the gradient at 200,000 x g for 18-24 hours at 4°C.

-

Fraction Collection: After centrifugation, DRMs, being less dense, will float to the interface of the lower sucrose concentrations (typically the 5%-30% interface). Carefully collect fractions from the top of the gradient.

-

Analysis: Analyze the collected fractions for the presence of lipid raft marker proteins (e.g., flotillin, caveolin) by Western blotting to identify the DRM-enriched fractions.

Visualizations

General Workflow for Membrane Protein Extraction

The following diagram illustrates the key steps involved in the extraction of membrane proteins using a detergent-based method like the one described with this compound.

Caption: A flowchart of the membrane protein extraction process.

Detergent Action on a Lipid Bilayer

This diagram illustrates the mechanism by which detergent molecules solubilize a lipid bilayer to extract membrane proteins.

Caption: How detergents solubilize membrane proteins.

Concluding Remarks

This compound serves as a valuable tool in the researcher's arsenal for the challenging task of membrane protein extraction. Its mild, non-ionic nature makes it particularly suitable for applications where the preservation of protein structure and function is critical. As with any detergent-based protocol, empirical optimization of concentration, temperature, and incubation time is essential to achieve high yields of stable, active membrane proteins for downstream analysis.[3] Furthermore, the compatibility of this compound with subsequent purification and analytical techniques should be considered, as detergent removal may be necessary for certain applications like mass spectrometry.[17][18]

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. youtube.com [youtube.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Detergent-Assisted Protein Digestion—On the Way to Avoid the Key Bottleneck of Shotgun Bottom-Up Proteomics | MDPI [mdpi.com]

- 7. This compound - Ataman Kimya [atamanchemicals.com]

- 8. Critical Micelle Concentrations (CMCs) - Avanti® Polar Lipids [sigmaaldrich.com]

- 9. agilent.com [agilent.com]

- 10. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]

- 11. cosmileeurope.eu [cosmileeurope.eu]

- 12. This compound - PCC Group Product Portal [products.pcc.eu]

- 13. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Proteomic Analysis of Lipid Raft-Like Detergent-Resistant Membranes of Lens Fiber Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detergent-resistant membranes and the protein composition of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-rad.com [bio-rad.com]

- 17. The Use of Detergents to Purify Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effective removal of nonionic detergents in protein mass spectrometry, hydrogen/deuterium exchange, and proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oleth-3 in Vesicle and Liposome Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols on the utilization of Oleth-3, a non-ionic surfactant, in the formulation of various vesicular and liposomal drug delivery systems. The information is compiled to assist researchers in developing novel nanocarriers for enhanced delivery of therapeutic and cosmetic agents.

Application Notes

This compound, a polyoxyethylene ether of oleyl alcohol, is a versatile non-ionic surfactant with applications in the formation of stable nano-sized vesicles. Its amphiphilic nature, arising from the lipophilic oleyl group and the hydrophilic polyethylene glycol chain, allows it to act as an effective emulsifier and stabilizer in multiphase systems. In the context of vesicle and liposome preparation, this compound can serve several key functions:

-

Emulsifying Agent: this compound is instrumental in the formation of oil-in-water (o/w) nanoemulsions, which are thermodynamically stable, isotropic systems of oil, water, and surfactant. These nanoemulsions can encapsulate lipophilic drugs within their oil core, enhancing their solubility and bioavailability.

-

Vesicle Formation: As a non-ionic surfactant, this compound can be a primary component in the formation of niosomes, which are vesicular systems analogous to liposomes but are formed from non-ionic surfactants instead of phospholipids. Niosomes offer advantages in terms of cost-effectiveness and stability.

-

Edge Activator in Elastic Vesicles: In the preparation of transfersomes, highly deformable vesicles capable of penetrating the skin barrier, this compound can potentially act as an "edge activator." Edge activators are typically single-chain surfactants that destabilize the lipid bilayer, thereby increasing its fluidity and elasticity. While direct literature is sparse, the physicochemical properties of this compound make it a candidate for this role.

The choice of this compound in a formulation can influence key characteristics of the resulting vesicles, including particle size, polydispersity index (PDI), encapsulation efficiency, and stability. The number '3' in this compound refers to the average number of ethylene oxide units in the hydrophilic chain, which imparts a relatively low Hydrophilic-Lipophilic Balance (HLB) value, making it suitable for water-in-oil (w/o) emulsions or as a co-surfactant in o/w emulsions.

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Nanoemulsion using this compound and Oleth-20

This protocol is based on the formulation of a caffeine-loaded nanoemulsion for topical delivery.[1][2]

Materials:

-

This compound (Surfactant)

-

Oleth-20 (Co-surfactant)

-

Squalane (Oil Phase)

-

Caffeine (Active Pharmaceutical Ingredient - API)

-

Purified Water (Aqueous Phase)

Equipment:

-

Magnetic stirrer with heating plate

-

Homogenizer (e.g., high-speed rotor-stator or microfluidizer)

-

Beakers and graduated cylinders

-

Analytical balance

Methodology (Phase Inversion Emulsification):

-

Preparation of the Oil Phase:

-